3-Methyl-1H-indazole-4,6-diol
Description
3-Methyl-1H-indazole-4,6-diol is a heterocyclic organic compound featuring an indazole backbone substituted with hydroxyl groups at positions 4 and 6, and a methyl group at position 2.
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-methyl-2H-indazole-4,6-diol |
InChI |
InChI=1S/C8H8N2O2/c1-4-8-6(10-9-4)2-5(11)3-7(8)12/h2-3,11-12H,1H3,(H,9,10) |
InChI Key |
ARTORKHSEVGVJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=CC2=NN1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-indazole-4,6-diol can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant . These methods typically yield good to excellent results with minimal byproducts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-indazole-4,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydroindazoles.
Substitution: Various substituted indazoles depending on the reagents used.
Scientific Research Applications
3-Methyl-1H-indazole-4,6-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1H-indazole-4,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
14α-Methyl-3,6-diol
- Structure : A sterol derivative with hydroxyl groups at positions 3 and 6 and a methyl group at position 14α (C14).
- Function : Accumulates under azole antifungal stress in fungal cells, disrupting ergosterol biosynthesis and membrane integrity .
7,8-Didehydro-4,5-epoxy-17-methylmorphinan-3,6-diol
- Structure : A morphinan derivative with hydroxyl groups at positions 3 and 6, an epoxy group, and a methyl group at position 15.
- Application : Used as a modifier in petroleum bitumen to enhance mechanical properties .
- Key Difference: This compound’s rigid polycyclic structure contrasts with the planar indazole system of 3-Methyl-1H-indazole-4,6-diol.
Osteogenic Oxysterol Derivatives (e.g., (3S,5S,6S)-3,6-diol conjugates)
- Structure : Steroid-like molecules with hydroxyl groups at positions 3 and 6, linked to tetracycline fragments via esterase-sensitive linkers.
- Function : Stimulate the Hedgehog signaling pathway for bone regeneration .
- Key Difference : The steroid backbone and tetracycline conjugation differentiate these from this compound, which lacks a fused ring system or antibiotic moieties.
1,6-Hexanediol
- Structure : A linear aliphatic diol with hydroxyl groups at terminal positions.
- Application : Industrial use in polymer synthesis (e.g., polyesters, polyurethanes) due to its bifunctional reactivity .
- Key Difference : The absence of aromaticity and heterocyclic rings limits its biological relevance compared to this compound.
2,6-Dimethyl-3,7-octadiene-2,6-diol
- Structure : A terpene-derived diol with conjugated double bonds and hydroxyl groups.
- Function : Acts as a chemical attractant in plant-insect interactions (e.g., tea plant volatiles attracting predatory spiders) .
- Key Difference: Its acyclic, isoprenoid structure contrasts with the aromatic indazole system.
Data Table: Comparative Analysis
Research Findings and Implications
- Pharmacological Potential: While this compound shares diol functionality with osteogenic oxysterols and antifungal sterols , its indazole core may offer unique binding modes for kinase or enzyme targets.
- Industrial Relevance: Unlike aliphatic diols (e.g., 1,6-Hexanediol ), aromatic diols like this compound are less explored in material science but could exhibit novel reactivity in polymer crosslinking.
- Synthetic Challenges : The synthesis of indazole diols (e.g., via microwave-assisted methods as in ) may require optimization to avoid side reactions at hydroxyl or methyl groups.
Notes on Limitations
- The provided evidence lacks direct studies on this compound, necessitating extrapolation from structural analogs.
- Functional comparisons are speculative and require experimental validation (e.g., binding assays, toxicity profiling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
